Pyrrolidine-2-carboxamide vs. Piperidine-4-carboxamide Core: Conformational and Patent-Space Differentiation
The target compound contains a pyrrolidine-2-carboxamide central ring, whereas the most directly comparable compound claimed in US20230303552A1 is N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide, which incorporates a piperidine ring with the carboxamide at the 4-position [1]. The pyrrolidine ring introduces greater conformational restriction (five-membered vs. six-membered) and places the amide linkage one bond closer to the sulfonamide nitrogen, altering the dihedral angle between the sulfonamide and the benzothiazole-bearing arm. No IC50 or Ki values are publicly available for either compound; differentiation is based on scaffold topology and patent composition-of-matter space.
| Evidence Dimension | Central heterocycle ring size and carboxamide position |
|---|---|
| Target Compound Data | Pyrrolidine-2-carboxamide (5-membered ring; carboxamide at C2) |
| Comparator Or Baseline | N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide (6-membered ring; carboxamide at C4) |
| Quantified Difference | Ring contraction (pyrrolidine vs. piperidine) + carboxamide positional shift (2-position vs. 4-position) |
| Conditions | Patent-disclosed structural series; no head-to-head biological data available |
Why This Matters
This scaffold distinction places the target compound in a different chemical sub-series, which is relevant for intellectual property freedom-to-operate and for structure-activity relationship exploration where ring size and amide position are known to modulate target affinity.
- [1] Lindsley CW, Han C, Conn PJ, Capstick RA, Felts AS, Orsi DL, Whomble DL. Arylsulfonyl Derivatives and Their Use as Muscarinic Acetylcholine Receptor M5 Inhibitors. US Patent Application US20230303552A1, published 2023-09-28. View Source
